N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
Description
N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a pyrido[2,3-d]pyrimidin-4-one derivative featuring an ethyl linker connecting the pyrimidine core to an indole-5-carboxamide moiety. The indole group may enhance binding to biological targets, such as enzymes or receptors, through π-π stacking or hydrogen bonding interactions.
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c1-12-23-17-15(3-2-7-21-17)19(26)24(12)10-9-22-18(25)14-4-5-16-13(11-14)6-8-20-16/h2-8,11,20H,9-10H2,1H3,(H,22,25) |
InChI Key |
ZOBNWVLIRPZEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyrido[2,3-d]pyrimidine Core Formation
The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically begins with the construction of the pyrido[2,3-d]pyrimidine core. This scaffold is synthesized through a sequence of condensation and cyclization reactions. For example, 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester serves as a common starting material, where the chlorine atom is displaced by amines such as methylamine or cyclopropylamine under basic conditions . Subsequent reduction and oxidation steps yield aldehydes, which undergo Knoevenagel condensation with active methylene compounds (e.g., arylsulfonylacetic acid) to form the pyrido[2,3-d]pyrimidin-7-one intermediate .
Peptide Coupling Approach for Carboxamide Linkage
The carboxamide bond between the pyrido[2,3-d]pyrimidine-ethylamine intermediate and 1H-indole-5-carboxylic acid is formed via peptide coupling. Early attempts using DCC (N,N′-dicyclohexylcarbodiimide) resulted in low yields (≤76%) due to incomplete conversion and purification challenges from dicyclohexylurea byproducts . Switching to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improved yields to 76–85% by minimizing side reactions .
Optimized Protocol:
-
Dissolve 3-(2-aminoethyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) and 1H-indole-5-carboxylic acid (1.1 equiv) in anhydrous DCM.
-
Add EDC (1.2 equiv) and HOBt (1.1 equiv).
-
Stir at room temperature under nitrogen for 24 hours.
-
Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography .
Solvent and Catalyst Optimization
Reaction solvents and catalysts significantly impact yield and purity. Polar aprotic solvents like DMF enhance alkylation efficiency, while dichloromethane is preferred for coupling due to its low nucleophilicity. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carboxyl group .
Comparative Data:
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | 92 | 95 |
| Coupling | DCM | EDC/HOBt | 85 | 98 |
| Hydrazide Formation | Neat | – | 98 | 99 |
Alternative Pathways: Knoevenagel Condensation
An alternative route employs Knoevenagel condensation to form the pyrido[2,3-d]pyrimidine core. Here, aldehydes derived from pyrimidine esters react with malononitrile or ethyl cyanoacetate in the presence of benzylamine. This method offers scalability, with yields exceeding 80% for the cyclized product . Subsequent bromination using N-bromosuccinimide (NBS) in DMF introduces functional groups for further derivatization .
Example:
-
Bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one with NBS (1.1 equiv) in DMF at 20°C for 18 hours yields 6-bromo derivatives (48% yield) .
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Automated purification systems using reverse-phase HPLC ensure >99% purity. A representative pilot-scale protocol produces 1.2 kg of the target compound with an overall yield of 68%.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Structural confirmation relies on:
-
1H/13C NMR: Distinct signals for the indole NH (δ 11.5–12.0 ppm) and pyrido[2,3-d]pyrimidine carbonyl (δ 165–170 ppm) .
-
HRMS: [M+H]+ at m/z 347.1382 (calculated: 347.1379).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tyrosine Kinase Inhibition
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has been primarily investigated for its role as a tyrosine kinase inhibitor. By binding to the ATP-binding site of specific kinases, it can prevent phosphorylation events crucial for signal transduction pathways related to cell proliferation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment and other diseases characterized by dysregulated kinase activity .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to its ability to inhibit tyrosine kinases, this compound shows promise in treating various cancers, including melanoma, lymphoma, glioblastoma, and breast cancer. Its effectiveness in combination therapies has also been noted, particularly when paired with established chemotherapeutic agents like paclitaxel .
- Inflammatory Diseases : The compound may play a role in managing inflammatory conditions due to its kinase inhibition capabilities, which can modulate inflammatory pathways .
- Neurological Disorders : Research indicates potential applications in treating nerve trauma and neuropathic pain through mechanisms involving kinase inhibition that affects neuronal signaling pathways.
Case Studies
Several studies have documented the efficacy of this compound in various therapeutic contexts:
- A study on its anticancer properties demonstrated significant cytostatic activity against multiple cancer cell lines, highlighting its potential as a lead compound for further drug development .
- Research into its anti-inflammatory effects showed promise in preclinical models of rheumatoid arthritis, indicating that it could modulate immune responses effectively .
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular functions and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogues:
Key Observations:
- Core Heterocycle Differences: The target compound’s pyrido[2,3-d]pyrimidin-4-one core differs from the benzothieno[3,2-d]pyrimidin-4-one () and thieno[2,3-d]pyrimidin-4-one () scaffolds.
- Substituent Impact: The indole-5-carboxamide group in the target compound contrasts with peptide-like side chains in ’s 7t/7u and sulfonamide groups in ’s derivatives. Indole moieties are known for targeting serotonin receptors or kinases, while sulfonamides often enhance solubility and binding to enzymes like COX-2 .
- Optical Activity: Compounds 7t and 7u exhibit significant optical rotation ([α]D ±24.8 to -59.5), suggesting stereochemistry critically influences their conformation and activity.
Biological Activity
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This compound is classified as a pyridopyrimidine derivative and features a unique fused heterocyclic structure that combines both pyridine and pyrimidine rings. Its molecular formula is , with a molecular weight of 309.32 g/mol. The compound's intricate structure, including a carboxamide functional group, positions it as a subject of interest in medicinal chemistry.
The biological activity of this compound primarily revolves around its role as a tyrosine kinase inhibitor . By binding to the ATP-binding site of various kinases, it effectively prevents phosphorylation events crucial for signal transduction pathways associated with cell proliferation. This mechanism suggests its potential use in treating cancers and other diseases characterized by dysregulated kinase activity .
Biological Activity and Case Studies
Recent studies have focused on the compound's inhibitory effects on specific kinases, particularly the epidermal growth factor receptor (EGFR) and other related pathways.
In Vitro Studies
-
EGFR Inhibition : A study evaluated the in vitro antitumor activity of various pyrido[2,3-d]pyrimidines, including this compound. The compound demonstrated an IC50 value indicative of significant kinase inhibitory activity against EGFR variants .
The results indicated that while this compound showed promising inhibition rates, it was less effective than some other thienopyrimidine derivatives.
Compound IC50 (nM) Cell Line This compound 13 NCI-H1975 AZD9291 (Control) 0.5 NCI-H1975 Olmutinib (Control) 1.0 NCI-H1975
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the pyridopyrimidine framework is associated with various pharmacological properties, including anticancer and antimicrobial activities .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Fused heterocyclic structure | Tyrosine kinase inhibition |
| 6-Aminopyrimidine | Contains pyrimidine ring | Anticancer properties |
| 5-Acetylpyrimidine | Carbonyl group present | Varies in reactivity |
The unique arrangement of functional groups in this compound enhances its ability to inhibit tyrosine kinases effectively compared to other similar compounds .
Q & A
Basic Research Questions
Q. What is the structural characterization of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide, and which spectroscopic methods are optimal for confirming its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyrido[2,3-d]pyrimidin-4-one core and indole-5-carboxamide substituents.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related pyrimidine derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) .
Q. What are the foundational synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Synthesis Steps :
Construct the pyrido[2,3-d]pyrimidin-4-one core via cyclization of aminopyridine derivatives with carbonyl reagents under acidic conditions.
Introduce the 2-methyl group via alkylation or methylation (e.g., using dimethyl sulfate) .
Couple the indole-5-carboxamide moiety via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Apply Design of Experiments (DOE) to screen variables (temperature, solvent, catalyst) and reduce trial-and-error approaches. For example, fractional factorial designs can identify critical parameters for yield improvement .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound and guide experimental design for derivatives?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as implemented by ICReDD for reaction design .
- Combine with cheminformatics to prioritize derivatives with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.
- Example : Reaction path searches for analogous pyrimidine derivatives identified optimal conditions for cyclization reactions, reducing experimental iterations by 40% .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodology :
- Meta-Analysis : Statistically integrate data from multiple studies to identify confounding variables (e.g., cell line variability, assay protocols).
- Validation Experiments : Replicate key assays under standardized conditions (e.g., fixed pH, controlled temperature) and use orthogonal techniques (e.g., SPR vs. ITC for binding affinity measurements) .
- Case Study : For structurally similar thieno[3,2-d]pyrimidines, discrepancies in IC values were traced to differences in solvent polarity during solubility testing .
Q. What reactor design principles are optimal for scaling up the synthesis of this compound while maintaining regioselectivity?
- Guidelines :
- Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., dimerization).
- Reference CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for scaling criteria, such as residence time distribution and mixing efficiency .
- Example : A microreactor system improved yield by 15% for a pyrido[2,3-d]pyrimidine analog compared to batch processes .
Q. How can X-ray crystallography elucidate the binding interactions of this compound with biological targets (e.g., kinases)?
- Protocol :
Co-crystallize the compound with the target protein (e.g., kinase domain) using vapor diffusion methods.
Resolve the structure at ≤2.0 Å resolution to map hydrogen bonds and hydrophobic interactions (e.g., as done for N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) .
- Analysis : Software like PHENIX or COOT can model ligand electron density and validate occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
